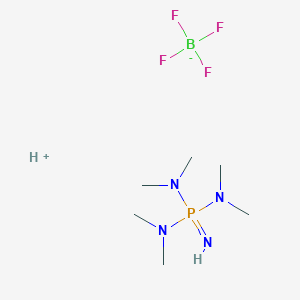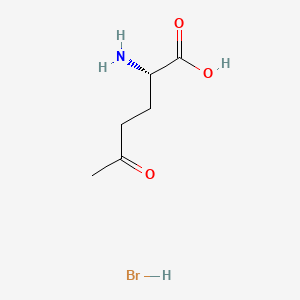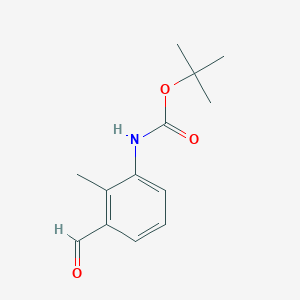
Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester is a chemical compound known for its unique structure and properties. It is also referred to as tert-butyl N-(3-formyl-2-methylphenyl)carbamate
Méthodes De Préparation
The synthesis of Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl carbamate with 3-formyl-2-methylphenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Mécanisme D'action
The mechanism of action of Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active carbamic acid, which can further interact with biological targets .
Comparaison Avec Des Composés Similaires
Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
Carbamic acid, N-(3-formylphenyl)-, 1,1-dimethylethyl ester: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
Carbamic acid, N-(2-methylphenyl)-, 1,1-dimethylethyl ester:
Propriétés
IUPAC Name |
tert-butyl N-(3-formyl-2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-10(8-15)6-5-7-11(9)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMOMOKJEOOGPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)OC(C)(C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
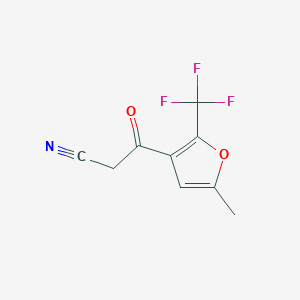


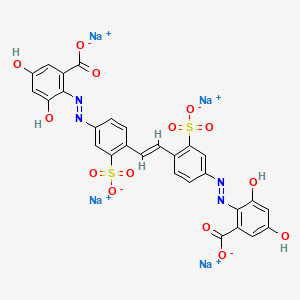
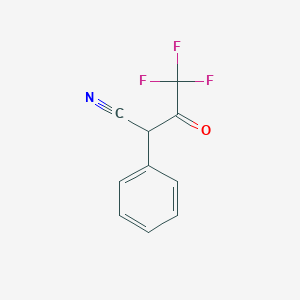
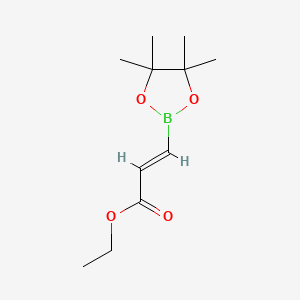
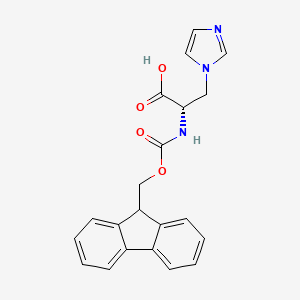


![Imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1142876.png)
